2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
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Overview
Description
2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoxazole ring fused with a tetrahydro structure and a phenoxy group substituted with a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a halogenated benzoxazole reacts with a phenol derivative.
Acetamide Formation: The final step involves the reaction of the substituted benzoxazole with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, phenols, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.
2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propionamide: Contains a propionamide group.
2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butyramide: Features a butyramide group.
Uniqueness
The uniqueness of 2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-2-5-9-14(11)20-10-15(19)17-16-12-7-3-4-8-13(12)18-21-16/h2,5-6,9H,3-4,7-8,10H2,1H3,(H,17,19) |
InChI Key |
CDCMJCNFZCLCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
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